Pentalysine

Catalog No.
S538970
CAS No.
19431-21-1
M.F
C30H62N10O6
M. Wt
658.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentalysine

CAS Number

19431-21-1

Product Name

Pentalysine

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

Molecular Formula

C30H62N10O6

Molecular Weight

658.9 g/mol

InChI

InChI=1S/C30H62N10O6/c31-16-6-1-11-21(36)26(41)37-22(12-2-7-17-32)27(42)38-23(13-3-8-18-33)28(43)39-24(14-4-9-19-34)29(44)40-25(30(45)46)15-5-10-20-35/h21-25H,1-20,31-36H2,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

IXPHOHNWDLRFJH-KEOOTSPTSA-N

SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Lys-Lys-Lys-Lys-Lys, lysyl-lysyl-lysyl-lysyl-lysyl, pentalysine, pentalysine acetate, pentalysine hydrochloride, pentalysine pentaacetate

Canonical SMILES

C(CCN)CC(C(=O)C(CCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)CN)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)C(CC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)CN)N

Description

The exact mass of the compound Lys-lys-lys-lys-lys is 658.4854 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein and Peptide Engineering:

  • Modification of Protein Properties: Pentalysine's structure offers a cluster of positive charges (due to the presence of five Lysine residues). This property allows researchers to attach pentalysine to proteins, altering their overall charge and potentially influencing their interactions with other molecules or surfaces []. This can be useful in designing proteins with specific functionalities for targeted drug delivery or enzyme design.
  • Increased Solubility and Stability: The positively charged Lysine residues in pentalysine can improve the solubility of proteins or peptides that are normally poorly soluble in water []. This can be advantageous for studies involving these molecules and their potential applications.

Material Science Applications:

  • Biocompatible Materials: Pentalysine's biocompatible nature makes it a potential candidate for developing biomaterials for tissue engineering or drug delivery systems []. The positively charged nature of pentalysine can also facilitate interactions with negatively charged surfaces, potentially useful in designing biomaterials for specific applications.

Cell Biology Research:

  • Cell Adhesion and Penetration: The positive charges of pentalysine can interact with negatively charged cell membranes, potentially influencing cell adhesion and penetration []. This can be a valuable tool for studying cell-material interactions and designing materials for cell culture or drug delivery.

Other Potential Applications:

Pentalysine is also being explored for its potential use in other areas of scientific research, such as:

  • Antibacterial properties []
  • Development of novel biosensors []

Pentalysine is a linear pentapeptide composed of five lysine residues linked by peptide bonds. It is notable for its polycationic nature, which arises from the presence of multiple amino groups in its structure. This characteristic makes pentalysine highly soluble in water and capable of interacting with various biological molecules, including nucleic acids and proteins. The compound is often studied for its potential applications in biochemistry and molecular biology due to its unique structural properties.

  • Binding: Interact with other molecules containing negatively charged groups due to its cationic nature.
  • Cell Penetration: In certain contexts, positively charged peptides can aid in cellular uptake [].
, including:

  • Oxidation: Pentalysine can be oxidized to form disulfide bonds, which contribute to structural stabilization.
  • Formation of Schiff Bases: It can react with aldehydes, such as acetaldehyde, to form stable Schiff base adducts, which are significant in various biochemical contexts .
  • Interactions with Other Molecules: Pentalysine has been shown to compete with other compounds, such as actinomycin D, for binding to DNA, indicating its potential role in nucleic acid interactions .

Pentalysine exhibits significant biological activity, particularly in the context of DNA interactions. It has been demonstrated to bind to deoxyribonucleic acid (DNA), which can influence gene expression and cellular processes. The binding affinity of pentalysine for DNA suggests potential applications in gene delivery systems and molecular probes . Additionally, studies have indicated that pentalysine can enhance the immobilization of enzymes while preserving their activity, making it a promising candidate for biotechnological applications .

The synthesis of pentalysine can be achieved through various methods:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of pentalysine.
  • Convergent Synthesis Strategies: Recent research has utilized convergent strategies involving multiple fragments to synthesize larger peptides that include pentalysine as a tag or component .
  • Chemical Modifications: Various chemical modifications can be employed post-synthesis to enhance the properties of pentalysine or to facilitate its use in specific applications.

Pentalysine has diverse applications across various fields:

  • Gene Delivery: Its ability to bind DNA makes it suitable for use in gene therapy and delivery systems.
  • Enzyme Immobilization: Pentalysine serves as an effective tag for enzyme immobilization, which is crucial in biocatalysis and industrial processes .
  • Research Tools: It is utilized in biochemical assays and studies aimed at understanding protein-DNA interactions.

Interaction studies involving pentalysine reveal its competitive binding capabilities with other molecules. For instance, it competes with actinomycin D for DNA binding sites, demonstrating its potential as a tool for studying nucleic acid interactions and mechanisms of action in cellular environments . Additionally, kinetic studies have shown that pentalysine interacts rapidly with other amino acids and peptides under varying conditions, highlighting its dynamic nature in bio

Pentalysine shares similarities with several other polylysine compounds but possesses unique characteristics that distinguish it:

CompoundStructureUnique Features
LysineSingle amino acidBasic amino acid; less complex than pentalysine
PolylysineMultiple lysinesLonger chain; more extensive charge distribution
Dendritic PolylysinesBranched structuresEnhanced solubility and functionality due to branching
Lysine-Rich PeptidesVarious sequencesFunctional diversity; may include other amino acids

Pentalysine's unique linear structure and high cationic charge density allow it to interact more effectively with negatively charged biomolecules compared to its counterparts.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-6.1

Exact Mass

658.4854

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

KKKKK

Dates

Modify: 2023-08-15
1: Poulsen N, Scheffel A, Sheppard VC, Chesley PM, Kröger N. Pentalysine clusters mediate silica targeting of silaffins in Thalassiosira pseudonana. J Biol Chem. 2013 Jul 12;288(28):20100-9. doi: 10.1074/jbc.M113.469379. Epub 2013 May 17. PubMed PMID: 23720751; PubMed Central PMCID: PMC3711277.
2: Geiger Y, Gottlieb HE, Akbey Ü, Oschkinat H, Goobes G. Studying the Conformation of a Silaffin-Derived Pentalysine Peptide Embedded in Bioinspired Silica using Solution and Dynamic Nuclear Polarization Magic-Angle Spinning NMR. J Am Chem Soc. 2016 May 4;138(17):5561-7. doi: 10.1021/jacs.5b07809. Epub 2016 Apr 20. PubMed PMID: 26451953.
3: Chen Z, Zhou S, Chen J, Deng Y, Luo Z, Chen H, Hamblin MR, Huang M. Pentalysine beta-carbonylphthalocyanine zinc: an effective tumor-targeting photosensitizer for photodynamic therapy. ChemMedChem. 2010 Jun 7;5(6):890-8. doi: 10.1002/cmdc.201000042. PubMed PMID: 20458713; PubMed Central PMCID: PMC2935799.
4: Lohman TM, deHaseth PL, Record MT Jr. Pentalysine-deoxyribonucleic acid interactions: a model for the general effects of ion concentrations on the interactions of proteins with nucleic acids. Biochemistry. 1980 Jul 22;19(15):3522-30. PubMed PMID: 7407056.
5: Roux M, Neumann JM, Bloom M, Devaux PF. 2H and 31P NMR study of pentalysine interaction with headgroup deuterated phosphatidylcholine and phosphatidylserine. Eur Biophys J. 1988;16(5):267-73. PubMed PMID: 3240757.
6: Breitenkamp RB, Emrick T. Pentalysine-grafted ROMP polymers for DNA complexation and delivery. Biomacromolecules. 2008 Sep;9(9):2495-500. doi: 10.1021/bm800511p. Epub 2008 Jul 30. PubMed PMID: 18665641.
7: Zhang H, Grabenauer M, Bowers MT, Dearden DV. Supramolecular modification of ion chemistry: modulation of peptide charge state and dissociation behavior through complexation with cucurbit[n]uril (n = 5, 6) or alpha-cyclodextrin. J Phys Chem A. 2009 Feb 26;113(8):1508-17. doi: 10.1021/jp808625v. Epub 2009 Feb 3. PubMed PMID: 19191519.
8: Carroll D, Botchan MR. Competition between pentalysine and actinomycin D for binding to DNA. Biochem Biophys Res Commun. 1972 Feb 25;46(4):1661-7. PubMed PMID: 5062742.
9: Rehan M, Sagar A, Sharma V, Mishra S, Ashish, Sahni G. Penta-L-lysine Potentiates Fibrin-Independent Activity of Human Tissue Plasminogen Activator. J Phys Chem B. 2015 Oct 22;119(42):13271-7. doi: 10.1021/acs.jpcb.5b07735. Epub 2015 Oct 8. PubMed PMID: 26447340.
10: Braun KP, Cody RB Jr, Jones DR, Peterson CM. A structural assignment for a stable acetaldehyde-lysine adduct. J Biol Chem. 1995 May 12;270(19):11263-6. PubMed PMID: 7744761.
11: Shannon TR, Hale CC, Milanick MA. Interaction of cardiac Na-Ca exchanger and exchange inhibitory peptide with membrane phospholipids. Am J Physiol. 1994 May;266(5 Pt 1):C1350-6. PubMed PMID: 8203499.
12: Kleinschmidt JH, Marsh D. Spin-label electron spin resonance studies on the interactions of lysine peptides with phospholipid membranes. Biophys J. 1997 Nov;73(5):2546-55. PubMed PMID: 9370448; PubMed Central PMCID: PMC1181156.
13: Newton GL, Ly A, Tran NQ, Ward JF, Milligan JR. Radioprotection of plasmid DNA by oligolysines. Int J Radiat Biol. 2004 Sep;80(9):643-51. PubMed PMID: 15586884.
14: Mosior M, McLaughlin S. Electrostatics and reduction of dimensionality produce apparent cooperativity when basic peptides bind to acidic lipids in membranes. Biochim Biophys Acta. 1992 Mar 23;1105(1):185-7. PubMed PMID: 1567895.
15: Rovaldi CR, Pievsky A, Sole NA, Friden PM, Rothstein DM, Spacciapoli P. Photoactive porphyrin derivative with broad-spectrum activity against oral pathogens In vitro. Antimicrob Agents Chemother. 2000 Dec;44(12):3364-7. PubMed PMID: 11083641; PubMed Central PMCID: PMC90206.
16: Kakinoki S, Sakai Y, Fujisato T, Yamaoka T. Accelerated tissue integration into porous materials by immobilizing basic fibroblast growth factor using a biologically safe three-step reaction. J Biomed Mater Res A. 2015 Dec;103(12):3790-7. doi: 10.1002/jbm.a.35516. Epub 2015 Jun 29. PubMed PMID: 26034014.
17: Schott H, Eckstein H. [Determination of the interaction of oligopeptides and oligonucleotides by a chromatographic technique (author's transl)]. Hoppe Seylers Z Physiol Chem. 1979 Nov;360(11):1689-92. German. PubMed PMID: 511103.
18: Wu J, Zawistowski A, Ehrmann M, Yi T, Schmuck C. Peptide functionalized polydiacetylene liposomes act as a fluorescent turn-on sensor for bacterial lipopolysaccharide. J Am Chem Soc. 2011 Jun 29;133(25):9720-3. doi: 10.1021/ja204013u. Epub 2011 May 31. PubMed PMID: 21615123.
19: Mihajlovic M, Lazaridis T. Calculations of pH-dependent binding of proteins to biological membranes. J Phys Chem B. 2006 Feb 23;110(7):3375-84. PubMed PMID: 16494352.
20: Soto-Cruz I, Magee AI. Effect of synthetic peptides representing the hypervariable region of p21ras on Xenopus laevis oocyte maturation. Biochem J. 1995 Feb 15;306 ( Pt 1):11-4. PubMed PMID: 7864796; PubMed Central PMCID: PMC1136474.

Explore Compound Types